molecular formula C9H9F3N2O B1445248 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine CAS No. 1342265-93-3

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1445248
CAS No.: 1342265-93-3
M. Wt: 218.18 g/mol
InChI Key: DCNCFTDPXVZMTF-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at position 6 and an azetidin-3-yloxy moiety at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its versatile scaffold, which allows for diverse functionalization. It is commercially available under CAS No. 1342265-93-3, with multiple suppliers offering it in varying quantities (e.g., 1g to 500mg) . Its molecular formula is C₉H₉F₃N₂O, and molecular weight is 234.18 g/mol. The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to its conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-8(14-7)15-6-4-13-5-6/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNCFTDPXVZMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine generally involves two main stages:

Preparation of 2-Hydroxy-6-(trifluoromethyl)pyridine Intermediate

A key precursor is 2-hydroxy-6-(trifluoromethyl)pyridine, which can be synthesized via a multi-step process starting from 2-amino-6-(trifluoromethyl)pyridine. The detailed method is described in a patent (CN106866512A) and involves the following steps:

Step Reagents & Conditions Description Yield & Notes
1 2-amino-6-(trifluoromethyl)pyridine, concentrated HCl, sodium nitrite (35-45% w/w), 60-80°C, then -5 to 5°C Diazotization of amino group to form diazonium salt Molar ratios: HCl 3-5x, NaNO2 1.0-1.1x relative to amine
2 Stannous chloride solid in 15-19% HCl, 50-70°C, dropwise addition of diazonium salt, 1.5-4.5 h reaction Reduction of diazonium salt to 2-chloro-6-(trifluoromethyl)pyridine Stannous chloride 1.0-1.3x molar ratio; extraction with ethyl acetate
3 2-chloro-6-(trifluoromethyl)pyridine, potassium hydroxide, tert-butyl alcohol, 70°C, 8 h Nucleophilic substitution of chlorine by hydroxide to yield 2-hydroxy compound Potassium hydroxide 128-140 g per ~1500 g tert-butanol
4 Recrystallization from ethyl acetate and petroleum ether at 2°C Purification of 2-hydroxy-6-(trifluoromethyl)pyridine Yield ~80%, faint yellow solid

This method is characterized by mild reaction conditions, relatively high yields (~80%), and scalability for industrial applications.

Introduction of the Azetidin-3-yloxy Group

The conversion of 2-hydroxy-6-(trifluoromethyl)pyridine to this compound involves etherification with azetidin-3-ol or its derivatives. While direct literature on this exact step is limited, related synthetic procedures for similar azetidinyl ethers suggest the following approach:

  • Activation of the 2-hydroxy group by conversion to a leaving group (e.g., halide or tosylate) or direct nucleophilic substitution.
  • Reaction with azetidin-3-ol under basic conditions to form the ether linkage.

A related example from synthetic protocols involves preparation of (6-trifluoromethylpyridin-2-yl)methanol derivatives, which are then converted to corresponding chlorides by treatment with thionyl chloride, enabling subsequent nucleophilic substitution by azetidine derivatives.

Step Reagents & Conditions Description Notes
1 (6-Trifluoromethylpyridin-2-yl)methanol, thionyl chloride, CH2Cl2, room temperature, 4 h Conversion of alcohol to chloride Prepares activated intermediate for substitution
2 Azetidin-3-ol or azetidine derivative, base (e.g., potassium carbonate), solvent (e.g., DMF), mild heating Nucleophilic substitution to form azetidin-3-yloxy ether Yields depend on conditions and purity of intermediates

This approach is consistent with standard etherification reactions used in medicinal chemistry for introducing azetidine moieties.

Alternative Synthetic Routes and Considerations

According to broader literature on trifluoromethylpyridines, alternative synthetic strategies include:

However, these methods are more general for trifluoromethylpyridine derivatives and may require further functionalization steps to install the azetidin-3-yloxy group.

Summary Table of Key Preparation Steps for this compound

Stage Intermediate/Product Key Reagents & Conditions Yield/Notes
1 2-amino-6-(trifluoromethyl)pyridine to diazonium salt Concentrated HCl, NaNO2, 60-80°C then cooled Efficient diazotization
2 Diazonium salt to 2-chloro-6-(trifluoromethyl)pyridine Stannous chloride in HCl, 50-70°C, 1.5-4.5 h High purity intermediate
3 2-chloro-6-(trifluoromethyl)pyridine to 2-hydroxy-6-(trifluoromethyl)pyridine KOH, tert-butanol, 70°C, 8 h ~80% yield, recrystallized
4 2-hydroxy-6-(trifluoromethyl)pyridine to activated intermediate Thionyl chloride, CH2Cl2, rt, 4 h Prepares for nucleophilic substitution
5 Activated intermediate to this compound Azetidin-3-ol, base, solvent, mild heating Ether formation step

Research Findings and Practical Notes

  • The diazotization and reduction steps require careful temperature control to avoid side reactions.
  • Stannous chloride reduction is effective for converting diazonium salts to chloro derivatives with good selectivity.
  • The nucleophilic substitution of chlorine by hydroxide ion proceeds efficiently in tert-butanol solvent at elevated temperature.
  • Etherification with azetidin-3-ol typically demands activation of the hydroxy group and mild basic conditions to achieve good yields.
  • Purification by recrystallization from ethyl acetate/petroleum ether mixtures yields high-purity products suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.

    Coupling Reactions: The pyridine ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidine derivatives, while oxidation and reduction reactions can modify the functional groups on the azetidine ring.

Scientific Research Applications

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidine ring and the trifluoromethyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride
  • Structure : Replaces azetidine with pyrrolidine (five-membered ring).
  • Molecular Formula : C₁₀H₁₃Cl₂F₃N₂; Molecular Weight : 289.12 g/mol.
  • The dihydrochloride salt form enhances water solubility compared to the free base of the target compound .
5-(Bromomethyl)-2-(trifluoromethyl)pyridine
  • Structure : Substitutes azetidinyloxy with a bromomethyl group.
  • Molecular Formula : C₇H₅BrF₃N; Molecular Weight : 240.02 g/mol.
  • Key Differences : The bromomethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution). This compound has a higher density (1.647 g/cm³) and predicted boiling point (218.4°C) compared to the target compound .

Trifluoromethyl Pyridines with Heteroaromatic Substituents

2-(Furan-2-yl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine (96i)
  • Structure : Features a furan ring and methoxyphenyl group.
  • Key Differences : The methoxyphenyl group enhances π-π stacking interactions, while the furan ring introduces oxygen-based hydrogen-bonding sites. This compound is synthesized via 1,3-bielectrophilic strategies, differing from the target compound’s azetidine-based synthesis .
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-(trifluoromethyl)
  • Structure : Fused imidazo-pyridine system with bromophenyl substituent.
  • Molecular Formula : C₁₄H₈BrF₃N₂; Molecular Weight : 341.13 g/mol.
  • The bromophenyl group adds halogen-bonding capabilities .

Positional Isomers and Functional Group Analogs

2-(Trifluoromethyl)nicotinaldehyde
  • Structure : Trifluoromethyl at position 2 of pyridine with an aldehyde group at position 3.
  • Molecular Formula: C₇H₄F₃NO; Similarity Score: 0.71 (compared to target compound).
  • Key Differences : The aldehyde group offers a site for condensation reactions, but the absence of the azetidine ring reduces conformational restriction .
3-(Aminomethyl)-6-(trifluoromethyl)pyridine
  • Structure: Aminomethyl group at position 3.
  • Molecular Formula : C₇H₇F₃N₂; Similarity Score : 0.70.
  • Key Differences : The primary amine enhances solubility and provides a handle for bioconjugation, but lacks the azetidine’s steric effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine C₉H₉F₃N₂O 234.18 Azetidinyloxy, CF₃ Conformational rigidity, lipophilicity
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride C₁₀H₁₃Cl₂F₃N₂ 289.12 Pyrrolidine, CF₃ Enhanced solubility (salt form)
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N 240.02 Bromomethyl, CF₃ High density (1.647 g/cm³)
2-(Furan-2-yl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine C₁₇H₁₂F₃NO₂ 335.28 Furan, methoxyphenyl, CF₃ π-π stacking potential
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-(trifluoromethyl) C₁₄H₈BrF₃N₂ 341.13 Fused imidazo-pyridine, bromophenyl Halogen-bonding capability

Biological Activity

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine is a novel compound with significant potential in medicinal chemistry. Its unique structure, featuring an azetidine ring and a trifluoromethyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H8F3N2OC_9H_8F_3N_2O, with a molecular weight of approximately 220.17 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Kinase Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer proliferation and survival.
  • Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing neurotransmitter systems and inflammatory responses.

Anticancer Activity

Recent research has focused on the anticancer properties of this compound. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on the growth of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The IC50 values for these cell lines ranged from 0.87 to 12.91 µM, indicating strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
MDA-MB-2310.875-Fluorouracil17.02
A549 (Lung Cancer)1.755-Fluorouracil11.73

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in anti-inflammatory models:

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced markers of inflammation, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Case Study in Cancer Treatment : A study involving MDA-MB-231 cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The compound also induced apoptosis as evidenced by increased caspase-3 activity.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and perform nucleophilic substitution with an azetidine derivative. Use a base (e.g., KOH/NaOH) in polar aprotic solvents (DMF or THF) at 80–100°C to facilitate substitution .
  • Step 2 : Optimize trifluoromethylation via cross-coupling reactions (e.g., using CF₃I with a Cu catalyst at 120°C) or direct substitution .
  • Critical Factors : Temperature control minimizes side reactions (e.g., oxidation or over-substitution). Solvent choice (DMF vs. THF) affects reaction kinetics and purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify resonances for the azetidine oxygen linkage (δ 3.5–4.5 ppm) and trifluoromethyl group (δ ~120 ppm for ¹³C) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 263.2) and fragmentation patterns.
  • IR Spectroscopy : Detect C-F stretches (~1100–1200 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. What competing side reactions occur during synthesis, and how can they be mitigated?

  • Methodology :

  • Side Reactions :
  • Oxidation : The trifluoromethyl group may degrade under strong oxidizing conditions (e.g., KMnO₄) .
  • Ring Strain : Azetidine’s strained ring may lead to ring-opening under acidic conditions .
  • Mitigation : Use inert atmospheres (N₂/Ar), low temperatures for substitution steps, and avoid harsh oxidants. Monitor reactions via TLC or HPLC .

Q. How does the azetidine ring’s conformation influence the compound’s reactivity and biological interactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to analyze azetidine’s ring strain and electron density distribution. Compare with similar compounds (e.g., pyrrolidine derivatives) .
  • Biological Assays : Test binding affinity to enzymes/receptors (e.g., kinase assays) to correlate ring conformation with activity. Use SAR studies to identify critical substituents .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell lines). Example: Use MIC assays for antimicrobial activity with standardized bacterial strains .
  • Data Cross-Validation : Compare results with structurally similar compounds (e.g., 2-chloro-4-methyl-6-(trifluoromethyl)pyridine) to identify substituent-specific effects .

Key Takeaways

  • Synthesis : Prioritize stepwise substitution under controlled conditions to avoid side reactions .
  • Characterization : Combine NMR, MS, and IR for unambiguous structural confirmation .
  • Biological Studies : Address discrepancies using standardized assays and cross-comparison with analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine

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